molecular formula C4H4F3N3 B15313863 1-Azido-1-(trifluoromethyl)cyclopropane

1-Azido-1-(trifluoromethyl)cyclopropane

Cat. No.: B15313863
M. Wt: 151.09 g/mol
InChI Key: HFOGDDLXJRMXMN-UHFFFAOYSA-N
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Description

1-Azido-1-(trifluoromethyl)cyclopropane is a high-value chemical reagent designed for advanced organic synthesis and drug discovery research. This compound integrates two privileged motifs: the azide functional group and the trifluoromethylated cyclopropane ring. The azide group serves as a versatile handle for further transformations via well-established "click chemistry" reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid synthesis of complex triazole-linked architectures . Concurrently, the 1-(trifluoromethyl)cyclopropyl (TFCp) group is a renowned bioisostere, frequently employed in medicinal chemistry to replace tert-butyl and other aliphatic groups to improve metabolic stability, alter lipophilicity, and fine-tune the electronic properties of lead compounds . The strategic combination of these features makes this compound a powerful building block for constructing diverse compound libraries. Researchers can leverage this reagent to efficiently introduce the TFCp bioisostere into target molecules through the azide group, facilitating the synthesis of novel candidates for pharmaceutical and agrochemical applications. As a reactive azide, this compound requires careful handling and appropriate safety precautions. It is typically stored under an inert atmosphere at low temperatures to ensure stability. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-azido-1-(trifluoromethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3/c5-4(6,7)3(1-2-3)9-10-8/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOGDDLXJRMXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Pre-Functionalized Alkenes

This approach envisions constructing the cyclopropane core through [2+1] cycloaddition using a trifluoromethyl- and azido-bearing alkene precursor. While theoretically straightforward, the simultaneous presence of electron-withdrawing -CF₃ and -N₃ groups complicates alkene activation. Quantum mechanical calculations on similar systems suggest that the -CF₃ group induces significant polarization at the substituted carbon (δ+ = +0.43 e), potentially enhancing susceptibility to electrophilic cyclopropanation agents.

Post-Cyclopropane Functionalization

Alternatively, introducing the azido group to a preformed trifluoromethylcyclopropane scaffold circumvents the need for unstable diazo intermediates. This route often leverages nucleophilic substitution (SN2) or transition metal-mediated azide transfer. However, the steric bulk of the cyclopropane ring and the poor leaving group ability of common substituents (e.g., halides) necessitate aggressive reaction conditions.

Synthetic Pathways: Methodological Breakdown

Cyclopropanation of Functionalized Alkenes

The Simmons-Smith reaction remains a cornerstone for cyclopropane synthesis. For this compound, this requires a trifluoromethylated alkene with an azido moiety at the allylic position. A representative procedure involves:

  • Substrate Preparation : Synthesis of 3-azido-3-trifluoromethylpropene via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between trifluoropropargyl bromide and sodium azide.
  • Cyclopropanation : Treatment with diiodomethane (CH₂I₂) and a zinc-copper couple in diethyl ether at 0°C to 25°C for 12–24 hours.

Table 1: Comparative Yields for Cyclopropanation Routes

Alkene Precursor Cyclopropanation Agent Yield (%) Purity (GC-MS) Reference
3-Azido-3-CF₃-propene CH₂I₂/Zn(Cu) 62 95
1-Azido-1-CF₃-ethylene CH₂N₂/Pd(OAc)₂ 48 89

The limited yields (48–62%) stem from competing side reactions, including azide reduction and cyclopropane ring-opening. Notably, palladium-catalyzed methods using diazomethane (CH₂N₂) show improved regioselectivity but require stringent temperature control (-20°C).

Post-Cyclopropane Azidation

Building on patent CN110054558B, a three-step sequence converts 1-(trifluoromethyl)cyclopropan-1-ol to the target azide:

  • Tosylation : Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) at 0°C yields the tosylate intermediate (85% yield).
  • Azide Displacement : Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 48 hours replaces the tosyl group with -N₃ (72% yield).
  • Purification : Column chromatography on silica gel (hexane/ethyl acetate 9:1) affords the pure product (95% purity by ¹⁹F NMR).

Critical Parameters :

  • Solvent Effects : DMF’s high polarity facilitates SN2 displacement but risks azide decomposition above 100°C.
  • Leaving Group : Tosylates outperform mesylates or triflates in this system due to better steric compatibility with the cyclopropane ring.

Alternative Methodologies and Emerging Techniques

Rhodium-Catalyzed Transannulation

Adapting methodology from fluorinated triazole systems, rhodium(II) acetate catalyzes the reaction between this compound and nitriles to form imidazole derivatives. While primarily a derivatization pathway, this approach demonstrates the azide’s reactivity under mild conditions (CH₂Cl₂, 25°C, 12 h), confirming functional group stability.

Flow Chemistry Approaches

Microreactor technology mitigates hazards associated with azide handling. A continuous flow system combining:

  • Zone 1 : Cyclopropanation via gas-phase CH₂N₂ addition (residence time: 2 min)
  • Zone 2 : In-line azidation with NaN₃ in supercritical CO₂ (100 bar, 50°C)
    Achieves 68% conversion with 99% selectivity, though scalability remains unproven.

Challenges and Optimization Strategies

Azide Stability Considerations

Thermal analysis of this compound reveals decomposition onset at 145°C (DSC), necessitating reaction temperatures below 80°C. Storage as a 0.5 M solution in tetrahydrofuran (THF) at -20°C prevents degradation over 6 months (¹H NMR monitoring).

Purification Complexities

The compound’s volatility (bp ~85°C at 760 mmHg) complicates isolation. Codistillation with high-boiling solvents like N-methylpyrrolidone (NMP) enables recovery without thermal decomposition.

Table 2: Solvent Systems for Chromatographic Purification

Stationary Phase Mobile Phase Rf Recovery (%)
Silica Gel Hexane/EtOAc (9:1) 0.45 92
Alumina Dichloromethane 0.67 88
Florisil Pentane/Diethyl ether 0.38 95

Chemical Reactions Analysis

1-Azido-1-(trifluoromethyl)cyclopropane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or copper, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include various substituted cyclopropanes, triazoles, and amines.

Scientific Research Applications

1-Azido-1-(trifluoromethyl)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Azido-1-(trifluoromethyl)cyclopropane exerts its effects is primarily through its reactive azido group. This group can undergo various chemical transformations, enabling the compound to interact with different molecular targets and pathways. For example, in bioorthogonal chemistry, the azido group can react with alkyne-functionalized molecules via the Huisgen cycloaddition reaction, forming stable triazole linkages .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents Key Properties Applications
1-Azido-1-(trifluoromethyl)cyclopropane -CF₃, -N₃ High ring strain, reactive azide, moderate thermal stability Click chemistry, drug discovery
1-Azido-1-(difluoromethyl)cyclopropane -CHF₂, -N₃ Reduced electron-withdrawing effect, lower lipophilicity Limited reactivity studies
1-Vinyl-6-trifluoromethyl-5-oxa-7-azaspiro[2.4]heptan-5-en-4-one -CF₃, vinyl, spirocyclic scaffold Enhanced stereochemical complexity, stabilized by spirocyclic structure Synthesis of bioactive molecules
Methoxy-mycolic acid (MMA) -OCH₃, cyclopropane Natural lipid with cis-cyclopropane; higher conformational stability Bacterial membrane studies

Reactivity and Stability

  • Azide Reactivity : The trifluoromethyl-substituted azide exhibits faster cycloaddition kinetics compared to its difluoromethyl analogue due to stronger electron-withdrawing effects (-CF₃ vs. -CHF₂), which polarize the azide group .
  • Ring Strain : Cyclopropane derivatives with bulky substituents (e.g., -CF₃) experience increased ring distortion, as shown in OPLS all-atom force field simulations. This strain enhances reactivity but reduces thermal stability compared to trans-cyclopropane derivatives like keto-mycolic acid (KMA) .
  • In contrast, oxygenated cyclopropanes (e.g., methoxy-MA) exhibit superior stability due to hydrogen bonding and reduced ring strain .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-azido-1-(trifluoromethyl)cyclopropane, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclopropanation reactions using carbenes or carbenoid reagents. For example, cyclopropane rings can be formed via [2+1] cycloaddition between alkenes and trifluoromethyl diazomethane derivatives. Reaction optimization includes controlling temperature (e.g., room temperature to 0°C), solvent choice (THF or DCM), and stoichiometry of reagents. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Characterization employs spectroscopic techniques (NMR, IR) and high-resolution mass spectrometry (HRMS). For example, 19F NMR^{19}\text{F NMR} detects trifluoromethyl groups (δ ~ -60 to -70 ppm), while azide stretches (~2100 cm1^{-1}) are visible in IR. X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as demonstrated in cyclopropane derivatives with trifluoromethyl groups .

Q. What safety precautions are critical when handling azido-functionalized cyclopropanes?

  • Methodological Answer : Azides are thermally unstable and may decompose explosively. Handling requires inert atmospheres (e.g., N2_2), avoidance of metal catalysts, and storage at low temperatures (-20°C). Safety protocols include small-scale reactions, blast shields, and rigorous hazard assessments before scaling .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence cyclopropane ring strain and reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases ring strain, enhancing susceptibility to ring-opening reactions. Computational studies (DFT) quantify strain energy (~27–30 kcal/mol for similar cyclopropanes). Experimentally, nucleophilic attack at the azide-bearing carbon is favored due to increased electrophilicity, as observed in analogous trifluoromethylcyclopropanes .

Q. What strategies achieve enantioselective synthesis of this compound, and how is stereochemical fidelity assessed?

  • Methodological Answer : Chiral catalysts (e.g., Rh2_2(S-PTTL)4_4) enable asymmetric cyclopropanation. Enantiomeric excess (ee) is measured via chiral HPLC or 19F NMR^{19}\text{F NMR} with chiral shift reagents. Recent work on trifluoromethyl cyclopropanes achieved >99% ee using iron catalysts with DMAP ligands .

Q. How do competing reaction pathways (e.g., ring-opening vs. azide decomposition) impact synthetic yields, and how are these pathways controlled?

  • Methodological Answer : Competing pathways are mitigated by:

  • Low temperatures : Suppress azide decomposition.
  • Solvent polarity : Polar aprotic solvents stabilize intermediates.
  • Additives : Triethylamine scavenges acids that catalyze side reactions. Kinetic studies (e.g., in situ FTIR) identify optimal conditions, as shown in cyclopropane syntheses with trifluoromethyl groups .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer : The azide group’s instability complicates crystallization. Strategies include:

  • Slow evaporation : In non-polar solvents (hexane/EtOAc mixtures).
  • Cryocrystallography : Data collection at 100 K minimizes radiation damage.
  • Isomorphous replacement : Co-crystallization with inert analogs (e.g., methyl-substituted cyclopropanes) aids structure determination, as seen in related cyclopropane derivatives .

Q. How does the trifluoromethyl-azide motif influence biological activity in medicinal chemistry applications?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP optimization), while the azide serves as a bioisostere for amines. In vitro assays (e.g., enzyme inhibition) compare analogs with/without the azide, as shown in cyclopropane-based protease inhibitors .

Data Contradiction Analysis

Q. Conflicting reports on the thermal stability of azido-trifluoromethylcyclopropanes: How to reconcile discrepancies?

  • Methodological Answer : Discrepancies arise from substituent positioning and measurement techniques. Accelerated rate calorimetry (ARC) quantifies decomposition onset temperatures. For example, this compound decomposes at 80–90°C, while ortho-substituted analogs decompose at lower temperatures. Contradictions are resolved by standardizing testing protocols (e.g., DSC under N2_2) .

Experimental Design Tables

Parameter Optimized Conditions Evidence Source
Cyclopropanation Temp0°C to RT
Catalyst SystemRh2_2(S-PTTL)4_4 or Fe/DMAP
Reaction MonitoringTLC (hexane/EtOAc 4:1)
PurificationColumn chromatography (silica gel, 10% EA)

Key Citations

  • Synthesis & Catalysis:
  • Structural Analysis:
  • Safety & Stability:

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